Enhanced Lipophilicity vs. Dimethoxy Analog
The replacement of methoxy groups with ethoxy groups in the 4,5-positions significantly increases the compound's lipophilicity. 4,5-Diethoxy-2-nitroaniline exhibits a calculated LogP of 3.08, compared to a LogP of 2.30 for the methoxy analog, 4,5-dimethoxy-2-nitroaniline [1][2]. This represents a ΔLogP of +0.78, indicating a nearly six-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.08 |
| Comparator Or Baseline | 4,5-Dimethoxy-2-nitroaniline: 2.30 |
| Quantified Difference | ΔLogP = +0.78 (6-fold increase in partition coefficient) |
| Conditions | Predicted octanol-water partition coefficient using computational methods (ChemSrc). |
Why This Matters
Higher LogP predicts improved membrane permeability, a critical factor for intracellular target engagement in cell-based assays and for optimizing oral bioavailability in drug discovery programs.
- [1] ChemSrc. 4,5-Diethoxy-2-nitroaniline. CAS 113475-65-3. Retrieved from https://m.chemsrc.com/mip/cas/113475-65-3_265953.html. View Source
- [2] ChemSrc. 4,5-Dimethoxy-2-nitroaniline. CAS 7595-31-5. Retrieved from https://m.chemsrc.com/mip/cas/7595-31-5_452116.html. View Source
